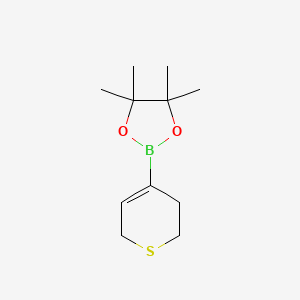
7-Fluoro-4,6-diméthyl-1,2,3,4-tétrahydroquinoxalin-2-one
Vue d'ensemble
Description
“7-Fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one” is a chemical compound . It contains 26 bonds in total, including 15 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary aliphatic amide, and 1 aromatic tertiary amine .
Molecular Structure Analysis
The molecular structure of “7-Fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one” includes 26 bonds in total, including 15 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary aliphatic amide, and 1 aromatic tertiary amine .Applications De Recherche Scientifique
Études de transfert d'électrons photoinduit (PET)
Ce composé est utilisé dans les études PET en raison de son groupe tétrahydroquinoxaline riche en électrons. Les chercheurs ont exploré son rôle dans la commutation de fluorescence « OFF-ON », qui est essentielle au développement de sondes et de capteurs fluorescents .
Synthèse de médicaments anti-inflammatoires
Les dérivés de quinoxaline fluorés, y compris ce composé, ont été synthétisés et évalués pour leurs propriétés anti-inflammatoires. Cette recherche est importante pour le développement de nouveaux médicaments anti-inflammatoires .
Recherche antivirale
Les dérivés de quinoxaline sont connus pour leurs activités antivirales. Le composé en question pourrait être un candidat pour la synthèse de nouveaux agents antiviraux, contribuant à la lutte contre les infections virales .
Synthèse organique
En tant qu'intermédiaire chimique, 7-Fluoro-4,6-diméthyl-1,2,3,4-tétrahydroquinoxalin-2-one est utilisé dans les processus de synthèse organique. Sa structure unique permet la création de diverses molécules complexes .
Science des matériaux
En science des matériaux, les propriétés de ce composé peuvent être exploitées pour créer des matériaux présentant des caractéristiques de fluorescence spécifiques, utiles dans la fabrication de dispositifs optoélectroniques .
Éducation chimique
En raison de ses propriétés chimiques et physiques intéressantes, ce composé est également utilisé comme outil pédagogique en éducation chimique, aidant les étudiants à comprendre les réactions organiques complexes et la synthèse .
Chimie analytique
En chimie analytique, les propriétés de fluorescence du composé peuvent être utilisées dans le développement de méthodes analytiques pour détecter et quantifier d'autres substances .
Recherche pharmaceutique
Le motif structurel de la tétrahydroquinoxaline est présent dans divers composés pharmacologiquement actifs. Par conséquent, ce composé est précieux pour la recherche pharmaceutique, en particulier dans la découverte de nouveaux agents thérapeutiques .
Propriétés
IUPAC Name |
7-fluoro-4,6-dimethyl-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-6-3-9-8(4-7(6)11)12-10(14)5-13(9)2/h3-4H,5H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGXTYHYRQMILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC(=O)CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1393536.png)





![methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393551.png)
![methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393552.png)




![3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine](/img/structure/B1393558.png)

